Enhanced α‑Proton Acidity Enables Milder Alkylation Compared to Diethyl Malonate
Diethyl nitromalonate exhibits an α‑proton acidity (predicted pKa = 6.46±0.59) that is substantially greater than that of diethyl malonate (pKa ~13). This increased acidity facilitates quantitative deprotonation using milder bases, enabling efficient C‑alkylation under conditions where diethyl malonate would remain largely unreacted.
| Evidence Dimension | Acid Dissociation Constant (pKa) of α‑proton |
|---|---|
| Target Compound Data | pKa = 6.46±0.59 (predicted) |
| Comparator Or Baseline | Diethyl malonate: pKa ~13 |
| Quantified Difference | ~6.5 orders of magnitude (acid strength ratio ~3.2 × 10⁶) |
| Conditions | Computational prediction for target; literature value for comparator |
Why This Matters
The ~6.5 pKa unit difference translates to a >10⁶‑fold increase in acid strength, allowing for alkylation under significantly milder and more selective conditions, which is critical for the synthesis of complex, base‑sensitive intermediates.
